molecular formula C13H9NO B1587451 4-Biphenylyl isocyanate CAS No. 92-95-5

4-Biphenylyl isocyanate

Cat. No.: B1587451
CAS No.: 92-95-5
M. Wt: 195.22 g/mol
InChI Key: WIRPZDICFIIBRF-UHFFFAOYSA-N
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Description

4-Biphenylyl isocyanate, also known as 4-isocyanatobiphenyl, is an aryl isocyanate. It is characterized by the presence of an isocyanate group (-N=C=O) attached to a biphenyl structure. This compound is known for its reactivity and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Biphenylyl isocyanate can be synthesized through several methods. One common method involves the reaction of 4-biphenylamine with phosgene (COCl₂) under controlled conditions. The reaction proceeds as follows: [ \text{C}{12}\text{H}{9}\text{NH}2 + \text{COCl}2 \rightarrow \text{C}{12}\text{H}{9}\text{NCO} + 2 \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of phosgene due to its efficiency. due to the hazardous nature of phosgene, alternative methods such as the use of oxalyl chloride (COCl)₂ have been explored. This method is safer and involves the reaction of 4-biphenylamine with oxalyl chloride to produce the isocyanate .

Chemical Reactions Analysis

Types of Reactions: 4-Biphenylyl isocyanate undergoes various types of chemical reactions, including:

    Addition Reactions: Reacts with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.

    Hydrolysis: Reacts with water to form carbamic acid, which decomposes to form an amine and carbon dioxide.

    Polymerization: Can react with diols or polyols to form polyurethanes.

Common Reagents and Conditions:

    Alcohols: Reacts with alcohols under mild conditions to form urethanes.

    Amines: Reacts with primary or secondary amines to form ureas.

    Water: Hydrolysis occurs readily in the presence of water, especially under basic conditions.

Major Products:

    Urethanes: Formed from the reaction with alcohols.

    Ureas: Formed from the reaction with amines.

    Amines and Carbon Dioxide: Formed from hydrolysis.

Scientific Research Applications

4-Biphenylyl isocyanate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of various compounds.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of polyurethanes and other polymers.

Mechanism of Action

The mechanism of action of 4-biphenylyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic and reacts readily with nucleophiles such as alcohols and amines. This reactivity is exploited in various chemical synthesis processes to form urethanes and ureas. The molecular targets and pathways involved include the formation of covalent bonds with nucleophilic sites on other molecules .

Comparison with Similar Compounds

    Phenyl isocyanate: Similar in structure but with a single phenyl ring.

    4-Methoxyphenyl isocyanate: Contains a methoxy group on the phenyl ring.

    4-Cyanophenyl isocyanate: Contains a cyano group on the phenyl ring.

Uniqueness: 4-Biphenylyl isocyanate is unique due to its biphenyl structure, which provides additional steric and electronic properties compared to simpler isocyanates. This makes it particularly useful in the synthesis of more complex molecules and polymers .

Properties

IUPAC Name

1-isocyanato-4-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO/c15-10-14-13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIRPZDICFIIBRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30394186
Record name 4-Biphenylyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92-95-5
Record name 4-Isocyanato-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Biphenylyl isocyanate
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Record name 4-Biphenylyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Biphenylyl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-BIPHENYLYL ISOCYANATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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